N-Desmethyl Imatinib Dimesylate
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Overview
Description
N-Desmethyl Imatinib Dimesylate is a pharmacologically active metabolite of Imatinib, a tyrosine kinase inhibitor primarily used in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . This compound is formed through the metabolic process involving cytochrome P450 enzymes, particularly CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Imatinib Dimesylate involves the demethylation of Imatinib. This process is typically carried out using specific demethylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol and formic acid, and the process is monitored using techniques such as liquid chromatography-tandem mass spectrometry .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Imatinib Dimesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions are typically mild to moderate temperatures and neutral to slightly acidic pH .
Major Products Formed: The major products formed from these reactions include various metabolites that retain pharmacological activity similar to the parent compound .
Scientific Research Applications
N-Desmethyl Imatinib Dimesylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used in pharmacokinetic studies to understand the metabolism and bioavailability of Imatinib . In medicine, it serves as a crucial compound for therapeutic drug monitoring to optimize the efficacy and reduce the toxicity of Imatinib . Additionally, it is employed in metabolomics research to study the metabolic pathways and interactions of tyrosine kinase inhibitors .
Mechanism of Action
The mechanism of action of N-Desmethyl Imatinib Dimesylate involves the inhibition of the BCR-ABL tyrosine kinase, a fusion protein responsible for the proliferation of leukemic cells . By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and inducing apoptosis . This mechanism is crucial for its therapeutic effects in chronic myelogenous leukemia and gastrointestinal stromal tumors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Desmethyl Imatinib Dimesylate include other tyrosine kinase inhibitors such as Nilotinib, Dasatinib, Bosutinib, Ponatinib, and Asciminib . These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic profiles .
Uniqueness: This compound is unique due to its formation as a metabolite of Imatinib and its comparable biological activity to the parent drug . Unlike other tyrosine kinase inhibitors, it is specifically formed through the metabolic process involving CYP3A4, making it a critical compound for therapeutic drug monitoring and pharmacokinetic studies .
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14;/h1-3,12H,4,10H2,(H,11,15)(H,13,14);1H |
InChI Key |
LKNHGIWKJBRBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
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